2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride
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Overview
Description
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a piperazine ring attached to the benzothiophene core, which is further chlorinated and sulfonated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride typically involves multi-step procedures. One common method includes the reaction of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted benzothiophene derivatives .
Scientific Research Applications
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperazinyl)-1,2-benzothiazole derivatives: Similar in structure but differ in the position and nature of substituents.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxides: Share the benzothiophene core but lack the piperazine ring.
Uniqueness
2-Chloro-3-(1-piperazinyl)benzo(b)thiophene 1,1-dioxide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated and sulfonated benzothiophene core, coupled with the piperazine ring, makes it a versatile compound for various applications .
Properties
CAS No. |
39775-27-4 |
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Molecular Formula |
C12H14Cl2N2O2S |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-chloro-3-piperazin-4-ium-1-yl-1-benzothiophene 1,1-dioxide;chloride |
InChI |
InChI=1S/C12H13ClN2O2S.ClH/c13-12-11(15-7-5-14-6-8-15)9-3-1-2-4-10(9)18(12,16)17;/h1-4,14H,5-8H2;1H |
InChI Key |
GZSKDYKDCKRGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC[NH2+]1)C2=C(S(=O)(=O)C3=CC=CC=C32)Cl.[Cl-] |
Origin of Product |
United States |
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